

# Application Note: Flow Cytometry Analysis of Immune Cell Infiltration with Cediranib

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## Compound of Interest

*Compound Name:* Cediranib  
*CAS No.:* 288383-20-0  
*Cat. No.:* B1683797

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## Abstract & Scientific Rationale

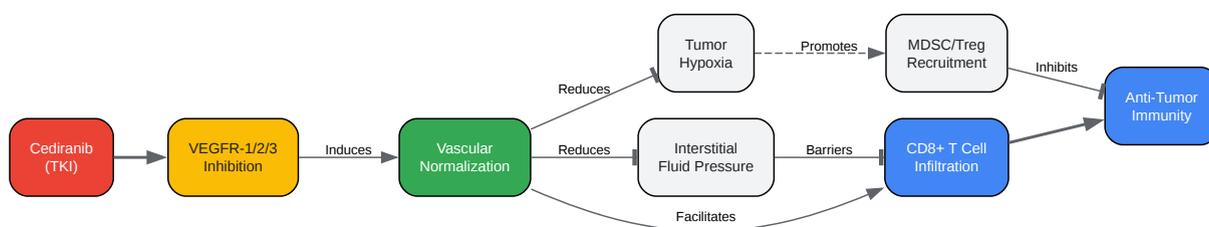
**Cediranib** (AZD2171) is a potent, oral tyrosine kinase inhibitor (TKI) that targets VEGFR-1, -2, and -3, along with c-Kit and PDGFR. Unlike cytotoxic chemotherapies, **Cediranib** acts primarily by remodeling the tumor vasculature. In the context of immuno-oncology, its primary value lies in the "Vascular Normalization Window"—a transient period where the chaotic, leaky tumor vasculature is "normalized."<sup>[1]</sup>

This normalization reduces interstitial fluid pressure (IFP) and hypoxia, creating a permissive environment for the infiltration of effector T cells (CD8+) while potentially reducing the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).

This guide provides a high-dimensional flow cytometry workflow to quantify these shifts. We move beyond simple abundance counts to analyze the functional status of the infiltrate, ensuring that the "normalization window" is correctly identified and utilized.

## Mechanism of Action: The Virtuous Cycle

The following diagram illustrates the causal link between **Cediranib**-induced VEGFR inhibition and immune infiltration.



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Figure 1: **Cediranib** inhibits VEGF signaling, leading to vascular normalization. This reduces hypoxia and fluid pressure, removing physical and chemical barriers to T-cell infiltration.

## Experimental Design

To capture the normalization window, experimental timing is critical. Normalization is transient (often Days 4–10 post-treatment initiation).

- Tumor Models: Syngeneic murine models (e.g., GL261 for Glioblastoma, ID8 for Ovarian, CT26 for Colon).
- Treatment Groups:
  - Vehicle Control: (Daily oral gavage)
  - **Cediranib** Monotherapy: (e.g., 6 mg/kg/day, oral gavage)
  - Combination (Optional): **Cediranib** + anti-PD-1 (to test synergy).
- Endpoints: Tumor volume, Flow Cytometry (Day 7 harvest recommended for peak infiltration).

## Comprehensive Flow Cytometry Panel

This 12-color panel is designed to simultaneously assess T-cell activation and the myeloid compartment (MDSCs/Macrophages), which are most affected by VEGF modulation.

## Table 1: Reagent & Marker Selection

Specificity	Fluorophore (Example)	Cell Type / Function	Rationale in Cediranib Study
CD45	BUV395	Leukocytes	Essential for gating all immune cells.
Live/Dead	Zombie NIR	Viability	Critical: Tumors have high necrosis; dead cells bind antibodies non-specifically.
CD3	BV421	T Cells	Defines T-lymphocyte lineage.
CD8a	PE-Cy7	Cytotoxic T Cells	Primary effector cells recruited by vascular normalization.
CD4	BV605	Helper T Cells	Precursor for Th1 and Tregs.
FoxP3	AF488	Tregs	Intracellular marker. VEGF blockade may reduce Treg proliferation.
CD11b	APC-Cy7	Myeloid Lineage	Broad myeloid marker (Macs, MDSCs, Neutrophils).
F4/80	PE	Macrophages	To assess Tumor-Associated Macrophage (TAM) density.
Ly6G	PerCP-Cy5.5	Granulocytes/G-MDSC	Distinguishes PMN-MDSCs (Granulocytic).
Ly6C	BV510	Monocytes/M-MDSC	Distinguishes M-MDSCs (Monocytic).

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MHC Class II	APC	Antigen Presentation	Upregulation on Macrophages indicates M1-like polarization (anti-tumor).
CD206	BV711	M2 Macrophages	Marker of immunosuppressive (M2) phenotype.

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## Detailed Protocol

### Phase 1: Tumor Dissociation (Critical Step)

Scientific Integrity Note: Over-digestion with harsh enzymes (Trypsin) can cleave surface receptors like CD4 and CD8. We use a balanced Collagenase IV/DNase I mix to preserve epitopes.

#### Reagents:

- Digestion Buffer: RPMI 1640 + 1 mg/mL Collagenase IV + 20 µg/mL DNase I.
- Stop Buffer: PBS + 5 mM EDTA + 2% FBS.

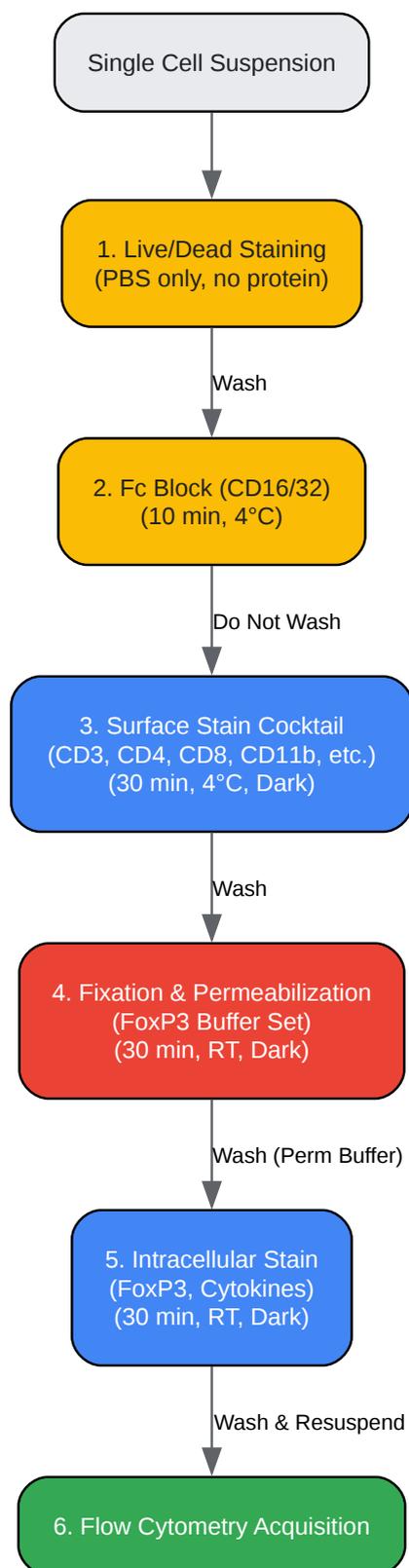
#### Steps:

- Harvest: Excise tumor aseptically. Remove necrotic core if visible.
- Mince: In a petri dish with 1 mL Digestion Buffer, mince tissue into <2 mm<sup>3</sup> pieces using crossed scalpels.
- Incubate: Transfer to a 15 mL tube with 5 mL Digestion Buffer. Incubate at 37°C for 30–45 mins with continuous slow rotation.
- Quench: Add 10 mL cold Stop Buffer to halt enzymatic activity.
- Filter: Pass suspension through a 70 µm cell strainer. Mash remaining tissue with a syringe plunger.

- Wash: Centrifuge (350 x g, 5 min, 4°C). Discard supernatant.
- RBC Lysis: Resuspend pellet in 2 mL ACK Lysing Buffer (2 min, RT). Wash immediately with 10 mL PBS/FBS.

## Phase 2: Staining Workflow

The following diagram outlines the sequential staining process to ensure signal integrity, particularly for the intracellular FoxP3 marker.



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Figure 2: Staining workflow. Note that Live/Dead staining must be performed in protein-free buffer (PBS) before adding antibody staining buffer (PBS+BSA/FBS).

Key Protocol Nuances:

- Fc Block: Essential for myeloid analysis (MDSCs/Macrophages) as they express high levels of Fc receptors. Failure to block will result in false positives.
- Compensation: Use single-stained beads (UltraComp) for antibodies and cells for the Live/Dead dye.

## Data Analysis & Gating Strategy

To accurately assess the effect of **Cediranib**, use the following hierarchical gating strategy.

- Time Gate: Exclude fluidic disturbances.
- Singlets: FSC-A vs. FSC-H (Exclude doublets).
- Viability: Gate on Live (Zombie NIR negative) cells.
- Leukocytes: Gate on CD45+.
- Lineage Split:
  - T Cells (CD3+):
    - CD8+ Cytotoxic: CD3+ / CD8+[2]
    - CD4+ Helper: CD3+ / CD4+
    - Tregs: CD4+ / FoxP3+
  - Myeloid (CD11b+ / CD3-):
    - Macrophages: F4/80+[3]
    - M1-like: MHCII high / CD206 low

- M2-like: MHCII low / CD206 high
- MDSCs: F4/80 low/neg
  - G-MDSC: Ly6G+ / Ly6C low
  - M-MDSC: Ly6G- / Ly6C high

Expected Outcome with **Cediranib**:

- Increase in CD8+ / CD45+ ratio (improved infiltration).
- Decrease in Ly6G+ G-MDSCs (reduced granulocytic suppression).
- Shift in Macrophages from M2 (CD206+) to M1-like (MHCII+) due to improved oxygenation.

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